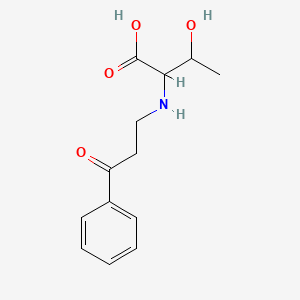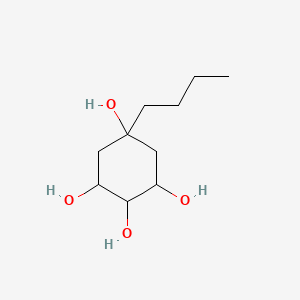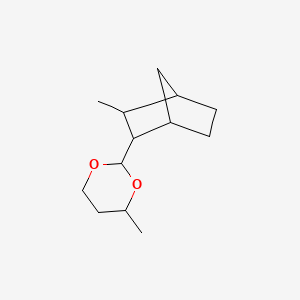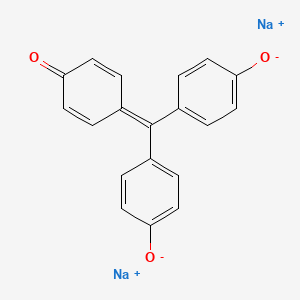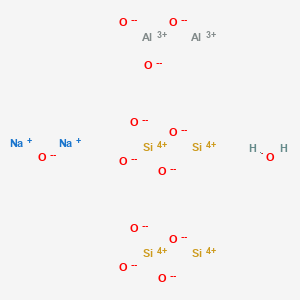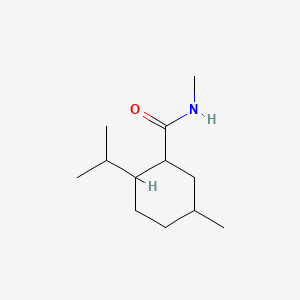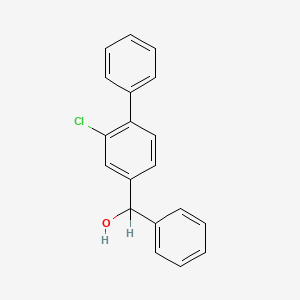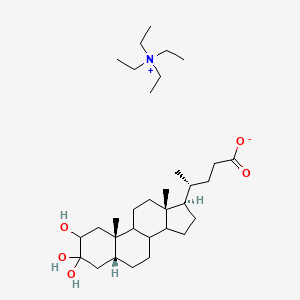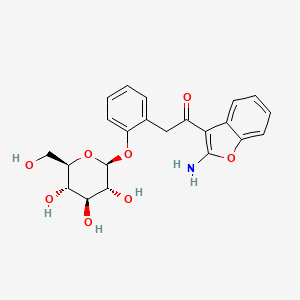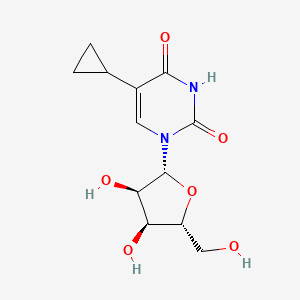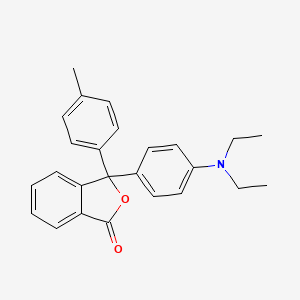
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a cyanoethyl group, an ethylamino group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate typically involves multiple steps. One common method includes the reaction of 3-amino-4-methoxyacetophenone with 2-cyanoethyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems. The reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-((2-Cyanoethyl)(2-hydroxyethyl)amino)phenyl)acetamide: This compound is similar in structure but includes a hydroxyethyl group instead of an ethylamino group.
N-(2-cyanoethyl)acetamide: This simpler compound lacks the methoxyphenyl group and has different reactivity and applications.
Uniqueness
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry .
Propiedades
Número CAS |
84030-50-2 |
|---|---|
Fórmula molecular |
C16H23N3O4 |
Peso molecular |
321.37 g/mol |
Nombre IUPAC |
acetic acid;N-[3-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C14H19N3O2.C2H4O2/c1-4-17(9-5-8-15)13-10-12(16-11(2)18)6-7-14(13)19-3;1-2(3)4/h6-7,10H,4-5,9H2,1-3H3,(H,16,18);1H3,(H,3,4) |
Clave InChI |
FVSAWYTZJIYXAZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC#N)C1=C(C=CC(=C1)NC(=O)C)OC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


